![molecular formula C26H24ClN3O3S B2387271 2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 690961-98-9](/img/structure/B2387271.png)
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Analysis
The molecule closely related to the specified compound, characterized via Raman and Fourier transform infrared spectroscopy, has been studied for its vibrational signatures. Ab initio calculations through density functional theory (DFT) using GAUSSIAN 09 software highlighted the equilibrium geometry and intra-molecular interactions. This study provides insights into the molecular structure and potential applications in understanding molecular interactions and stability, particularly for antiviral molecules. Natural bond orbital (NBO) analysis and Hirshfeld surface analysis further elucidated intermolecular contacts and contributions to crystal packing, essential for pharmaceutical applications (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Synthesis and Biological Activities
A series of pyridine derivatives, including compounds structurally akin to the specified chemical, demonstrated significant biological activities. For instance, these derivatives have shown potent insecticidal activities against pests such as the cowpea aphid, indicating potential agricultural applications. The synthesis of these compounds and their bioassay results underline the chemical's versatility and utility in developing novel pest control agents (E. A. Bakhite et al., 2014).
Anticancer Properties
Novel 2-chloro N-aryl substituted acetamide derivatives, closely related to the compound , were synthesized and screened for cytotoxicity against various human cancer cell lines. These studies are crucial for the development of new anticancer drugs, highlighting the potential therapeutic applications of such compounds. Among these, certain derivatives showed high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, suggesting the compound's relevance in cancer research and treatment (A. Vinayak et al., 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular properties of related compounds, synthesized through various chemical reactions, have been explored. This includes studies on the inhibition of Mycobacterium tuberculosis, showcasing the potential of such molecules in treating tuberculosis and other microbial infections. The development and evaluation of these compounds provide a basis for new drugs in combating resistant strains of bacteria and tuberculosis (Ramaiyan Manikannan et al., 2010).
properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-32-20-10-6-17(7-11-20)22-13-24(18-4-8-19(27)9-5-18)30-26(23(22)14-28)34-16-25(31)29-15-21-3-2-12-33-21/h4-11,13,21H,2-3,12,15-16H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXIAKUQWVMALR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

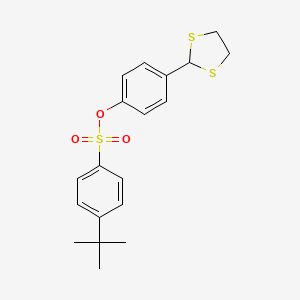
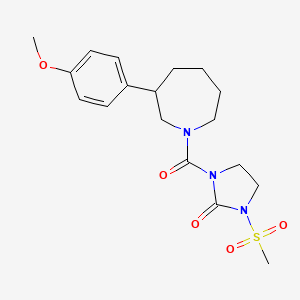
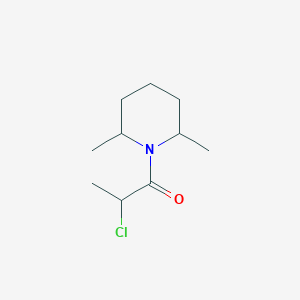
![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)
![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)
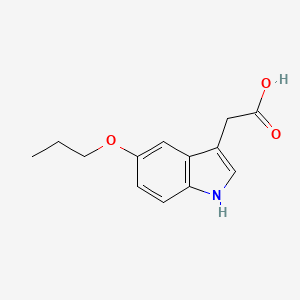
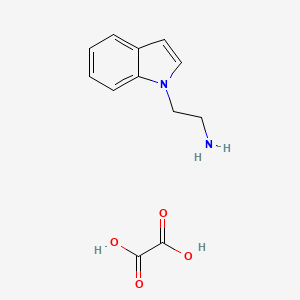
![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)
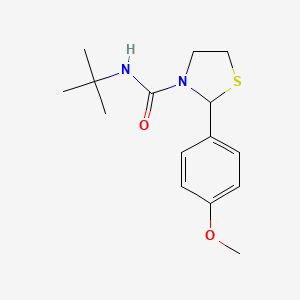
![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)
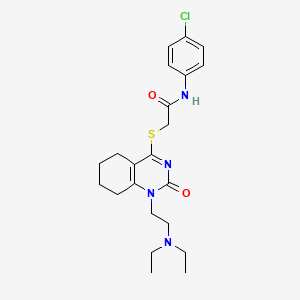
![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)